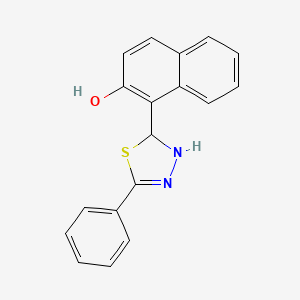
6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione
Descripción general
Descripción
6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione, also known as PHT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a member of the pyrimidine family and has a molecular weight of 221.3 g/mol.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a key role in various cellular processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, this compound has been found to inhibit the activity of phosphodiesterase, an enzyme that is involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been found to enhance the activity of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. In addition, there is a need for further research on the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Overall, this compound is a promising compound that has the potential to be a valuable tool in scientific research and medicine.
Aplicaciones Científicas De Investigación
6-hydroxy-4-methyl-1-phenyltetrahydro-2(1H)-pyrimidinethione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, this compound has been shown to be effective against certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-hydroxy-4-methyl-1-phenyl-1,3-diazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPDPGIFZTNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=S)N1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879788.png)
![3-chloro-N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3879790.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879799.png)

![7,7-dimethyl-3-phenyl-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B3879808.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879823.png)
![N-(1-{[2-(1-methylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879826.png)
![5-amino-3-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3879831.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879847.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879854.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3879862.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3879864.png)
![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879868.png)
![5-methyl-2-phenyl-4-[(5-quinolinylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3879883.png)
